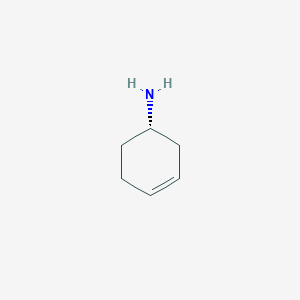

(1s)-Cyclohex-3-en-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

(1S)-cyclohex-3-en-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N/c7-6-4-2-1-3-5-6/h1-2,6H,3-5,7H2/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUSODXRMARGLBX-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications of 1s Cyclohex 3 En 1 Amine As a Versatile Chiral Synthon

Building Block in Complex Molecule Synthesis

The unique structural features of (1S)-Cyclohex-3-en-1-amine make it a powerful tool for synthetic chemists. The chiral amine can act as a nucleophile or a directing group, while the alkene moiety can participate in a wide range of addition and cycloaddition reactions. This dual functionality allows for the creation of multiple stereocenters and the construction of intricate molecular skeletons in a controlled manner.

Preparation of Chiral Compounds for Medicinal Chemistry Research

Chirality is a critical aspect of drug design, as the enantiomers of a drug molecule often exhibit different pharmacological activities and metabolic profiles. Chiral amines are fundamental building blocks in the synthesis of many pharmaceutical agents. This compound, with its predefined stereocenter, offers a reliable starting point for the synthesis of enantiomerically pure compounds, thereby reducing the need for costly and time-consuming chiral separations at later stages of a synthetic sequence.

The incorporation of the cyclohexene (B86901) amine scaffold can impart conformational rigidity to a molecule, which can be advantageous for optimizing binding to biological targets. Furthermore, the functional groups of this compound can be readily modified to introduce various pharmacophores, making it a versatile scaffold for the generation of compound libraries for drug discovery.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrazine (B50134) Derivatives)

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. Pyrazine derivatives, in particular, are known for their diverse biological activities. While direct synthesis of pyrazines from this compound is not extensively documented, a plausible synthetic route can be envisioned based on established methods for pyrazine formation. The classical synthesis of pyrazines often involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. researchgate.netyoutube.com

To utilize this compound for this purpose, a two-step transformation would be necessary. First, the double bond of the cyclohexene ring could be subjected to a dihydroxylation reaction, for example, using osmium tetroxide, followed by conversion of the diol to a diamine. This would yield a chiral cyclohexane-1,2-diamine. This chiral diamine could then be condensed with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or a substituted derivative, to form the dihydropyrazine (B8608421) intermediate, which upon oxidation would yield the target chiral pyrazine derivative. This strategy would allow for the transfer of the chirality from the starting amine to the final heterocyclic product.

A general representation of this proposed synthetic pathway is outlined below:

| Step | Transformation | Reagents and Conditions | Intermediate/Product |

| 1 | Dihydroxylation | 1. OsO₄, NMO 2. NaHSO₃ | Chiral Cyclohexane-1,2-diol |

| 2 | Conversion to Diamine | 1. Mesylation (MsCl, Et₃N) 2. Azide displacement (NaN₃) 3. Reduction (H₂, Pd/C or LiAlH₄) | Chiral Cyclohexane-1,2-diamine |

| 3 | Condensation | 1,2-Dicarbonyl compound (e.g., Glyoxal) | Dihydropyrazine derivative |

| 4 | Oxidation | Air or other oxidizing agent | Chiral Pyrazine derivative |

This table represents a proposed synthetic route and is based on general organic chemistry principles.

Intermediate in the Synthesis of Carbocyclic Nucleoside Analogs

Carbocyclic nucleoside analogs are a class of compounds in which the furanose oxygen of a natural nucleoside is replaced by a methylene (B1212753) group. nih.govresearchgate.net This modification imparts greater metabolic stability, as the glycosidic bond is no longer susceptible to enzymatic cleavage. researchgate.net Many carbocyclic nucleosides exhibit potent antiviral and anticancer activities.

The synthesis of these analogs often requires chiral building blocks to establish the correct stereochemistry of the carbocyclic ring. This compound represents a potential precursor for the synthesis of six-membered carbocyclic nucleoside analogs. The amino group can serve as a handle for the introduction of the nucleobase, either through a direct coupling or by its conversion to another functional group suitable for constructing the heterocyclic base. The double bond allows for further functionalization of the ring, such as the introduction of hydroxyl groups to mimic the ribose or deoxyribose sugar.

For instance, a synthetic strategy could involve the protection of the amine, followed by epoxidation of the double bond and subsequent ring-opening to install the necessary hydroxyl groups. The protected amine could then be deprotected and used to build the pyrimidine (B1678525) or purine (B94841) base, leading to the final carbocyclic nucleoside analog. The inherent chirality of the starting material would ensure the enantiomeric purity of the final product.

Synthesis of Polyhydroxylated Cyclohexane (B81311) β-Amino Acid Derivatives for Peptidomimetics

β-Amino acids are valuable components of peptidomimetics, which are molecules that mimic the structure and function of peptides but have improved pharmacological properties, such as resistance to enzymatic degradation. rsc.orgresearchgate.net Polyhydroxylated cyclohexane β-amino acids are particularly interesting as their cyclic nature provides conformational constraint, and the hydroxyl groups can be used to modulate solubility and to introduce further functionality. rsc.orgchemrxiv.orgchemrxiv.org

A stereocontrolled synthesis of trihydroxylated cyclohexane β-amino acids has been achieved starting from (-)-shikimic acid, a naturally occurring chiral cyclohexene. rsc.orgresearchgate.net This synthesis involves a key stereoselective Michael addition of a chiral lithium amide to a methyl shikimate derivative. The resulting product is then further elaborated through a series of steps including reduction and protecting group manipulations to yield the desired polyhydroxylated cyclohexane β-amino acid.

| Starting Material | Key Reaction | Product |

| (-)-Shikimic acid derivative | Stereoselective Michael addition | Trihydroxylated cyclohexane β-amino ester |

| Trihydroxylated cyclohexane β-amino ester | Catalytic hydrogenation and deprotection | Trihydroxylated cyclohexane β-amino acid |

While this synthesis starts from shikimic acid, this compound represents a structurally related chiral synthon that could potentially be utilized in alternative synthetic routes to similar polyhydroxylated cyclohexane β-amino acid derivatives. The amino group could be protected and the double bond could be functionalized to introduce the required hydroxyl groups, with the stereochemistry being directed by the existing chiral center.

Precursor to Bicyclic Amine Frameworks (e.g., 7-Azanorbornanes)

Bicyclic amine frameworks, such as 7-azanorbornanes, are important scaffolds in medicinal chemistry due to their rigid, three-dimensional structure. researchgate.netresearchgate.netnih.gov This rigidity can lead to high-affinity binding to biological targets. This compound and its derivatives are excellent precursors for the synthesis of these bicyclic structures.

A common strategy involves the N-acylation of the cyclohexene amine, followed by an intramolecular cyclization reaction. For example, the electrophilic bromination of N-acylated cyclohex-3-en-1-amines can lead to the formation of a bromonium ion, which is then attacked by the nitrogen atom of the acyl group in an intramolecular fashion to form the 7-azanorbornane skeleton. researchgate.net The stereochemistry of the starting chiral amine directs the stereochemical outcome of the cyclization, allowing for the synthesis of enantiomerically pure bicyclic products.

The following table summarizes the key steps in a typical synthesis of a 7-azanorbornane from a cyclohex-3-en-1-amine derivative:

| Reactant | Reagent | Product |

| N-Acyl-cyclohex-3-en-1-amine | N-Bromosuccinimide (NBS) | Bromo-cyclized intermediate |

| Bromo-cyclized intermediate | Base (e.g., NaH) | 7-Azanorbornane derivative |

This approach provides a versatile route to a variety of substituted 7-azanorbornanes, which can be further functionalized to explore their potential as therapeutic agents.

Construction of Spiro Compounds (e.g., Spiro[cyclohexenamines-thiazolones])

Spiro compounds, which contain two rings connected by a single common atom, have gained significant attention in medicinal chemistry due to their unique three-dimensional structures and biological activities. mdpi.comnih.gov The synthesis of enantiomerically pure spirocycles is a challenging task in organic synthesis.

Recently, a silver(I)-catalyzed asymmetric (2+4) annulation reaction of 5-alkenyl thiazolones with α,α-dicyanoalkylidenes has been developed to produce enantioenriched spiro[cyclohexenamines-thiazolones]. rsc.orgrsc.org This reaction proceeds through a vinylogous Michael addition followed by cyclization and isomerization. The use of a chiral phosphine (B1218219) ligand in conjunction with the silver catalyst allows for high levels of stereocontrol, yielding products with excellent enantiomeric excess and diastereomeric ratios. rsc.org

In this reaction, the 5-alkenyl thiazolone acts as a C2-synthon and the α,α-dicyanoalkylidene serves as the four-atom component. The resulting spirocyclic structure contains both a cyclohexenamine and a thiazolone ring, both of which are important pharmacophores. The reaction demonstrates high functional group tolerance and provides a powerful method for the construction of these complex spirocyclic frameworks under mild conditions. rsc.org

| Reactants | Catalyst System | Product | Stereoselectivity |

| 5-Alkenyl thiazolone, α,α-Dicyanoalkylidene | Ag(I) salt, Chiral phosphine ligand (e.g., (R)-DTBM-SEGPHOS) | Enantioenriched spiro[cyclohexenamines-thiazolone] | up to 97% ee, >20:1 dr rsc.org |

This methodology provides a direct route to chiral spiro[cyclohexenamines-thiazolones], which are valuable scaffolds for the development of new therapeutic agents.

Utilization in Agrochemical and Specialty Chemical Synthesis

This compound represents a valuable chiral building block whose potential in the synthesis of complex molecules is recognized in various chemical industries. The incorporation of a stereochemically defined center is a critical aspect in the development of modern agrochemicals and specialty chemicals, where specific enantiomers of a compound often exhibit desired activity while others may be inactive or even detrimental. Enantiopure chiral compounds are of growing importance in the formulation of fungicides, herbicides, and insecticides. researchgate.net

While specific, large-scale industrial applications of this compound in the agrochemical sector are not extensively detailed in publicly available literature, its structural motifs are relevant to the synthesis of biologically active molecules. The cyclohexenylamine core is a versatile scaffold that can be elaborated into a variety of derivatives. The primary amine offers a reactive handle for a multitude of chemical transformations, such as amidation, alkylation, and arylation, allowing for the introduction of diverse functional groups to modulate biological activity.

In the realm of specialty chemicals, chiral amines are employed in the synthesis of performance polymers and other advanced materials. The use of chiral monomers can impart unique properties to polymers, influencing their secondary structure and macroscopic behavior. rsc.orgmdpi.com For instance, chiral polymer hosts can be developed for applications in electronics and optics, where the defined stereochemistry of the monomer unit is crucial for creating materials with specific chiroptical properties. rsc.org The this compound synthon, with its reactive amine and alkene functionalities, could theoretically serve as a monomer or a modifying agent in the synthesis of such specialty polymers, contributing to the development of materials with novel characteristics.

Role in Structure-Activity Relationship (SAR) Studies of Analogs

The cyclohexenylamine scaffold is a common feature in molecules designed to interact with biological systems. Structure-Activity Relationship (SAR) studies on analogs containing this core structure are crucial for understanding how chemical modifications influence biological activity. These studies provide essential insights for optimizing lead compounds in drug discovery and other life sciences research.

The derivatization of the cyclohexenylamine core allows researchers to probe the specific interactions between a small molecule and its biological target, such as a receptor or enzyme. By systematically altering substituents on the molecule, scientists can map the binding pocket and identify key interactions that govern potency and selectivity.

For example, in studies on analogs like 3-aminocyclohex-2-en-1-one derivatives, the amine group is often converted into amides or ureas to explore hydrogen bonding and hydrophobic interactions within a target's binding site. Research into novel chemokine receptor 2 (CXCR2) antagonists involved the synthesis of a library of such compounds. In these studies, the cyclohexene ring served as a scaffold, and various aromatic and aliphatic groups were attached via an amide or related linkage. The biological activity of each derivative was then tested, allowing for the generation of a SAR map. This map helps to elucidate how different substituents influence the molecule's ability to inhibit the receptor, guiding the design of more potent and selective antagonists.

A summary of hypothetical SAR findings based on the study of analogous structures is presented below.

| Scaffold Position | Modification Type | Observed Effect on Biological Activity | Inferred Molecular Interaction |

|---|---|---|---|

| Amine (N-H) | Acylation with aromatic groups | Potency varies with ring substituents (e.g., electron-withdrawing vs. donating groups) | Probing hydrophobic pockets and pi-stacking interactions. |

| Amine (N-H) | Formation of ureas | Can increase or decrease activity depending on the urea (B33335) substituent | Exploring additional hydrogen bond donor/acceptor sites. |

| Cyclohexene Ring | Introduction of alkyl groups (e.g., methyl) | Often affects binding affinity and selectivity | Investigating steric tolerance and hydrophobic interactions within the binding site. |

| Cyclohexene Ring | Saturation to cyclohexane | Can significantly alter the conformation and binding mode, often reducing activity | Demonstrates the importance of ring planarity or specific conformation for receptor fit. |

These types of derivatization and systematic studies are not limited to receptor antagonists. Similar approaches are used to investigate enzyme inhibitors, ion channel modulators, and other biologically active molecules where the cyclohexenylamine scaffold can provide a rigid and stereochemically defined platform for orienting functional groups in three-dimensional space.

Computational and Theoretical Investigations on 1s Cyclohex 3 En 1 Amine Systems

Mechanistic Studies of Reaction Pathways

Theoretical studies are instrumental in mapping the energetic landscapes of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can understand why certain reaction pathways are favored over others, leading to specific products with high selectivity.

Asymmetric transformations involving cyclohexenamine derivatives are frequently studied using computational methods to understand the origins of stereoselectivity. Organocatalysis, where a small chiral organic molecule accelerates a reaction, often relies on the formation of enamine intermediates from cyclic ketones. mdpi.comresearchgate.net Density Functional Theory (DFT) calculations are a key tool for investigating the mechanisms of these reactions.

Computational studies can model the entire reaction pathway, identifying the crucial transition states that determine the stereochemical outcome. For example, in intramolecular cycloadditions, calculations can reveal that the reaction proceeds through a highly asynchronous, concerted transition state. nih.gov By comparing the activation energies for different possible pathways, researchers can explain the exclusive formation of specific isomers, such as cis-fused products. nih.gov The energy profiles calculated for these reactions can provide a quantitative explanation for the observed enantioselectivity. nih.gov The models often show that the catalyst, such as a diphenylprolinol silyl ether, reacts to form an enamine, which then adopts a specific conformation (e.g., gauche-syn) during the bond-forming step, leading to the observed stereochemical control. nih.gov

Table 1: Hypothetical DFT Energy Profile for a Stereoselective Transformation

| Species | Pathway to Product A (kcal/mol) | Pathway to Product B (kcal/mol) |

| Reactant Complex | 0.0 | 0.0 |

| Transition State 1 (TS1) | +12.5 | +15.8 |

| Intermediate | -5.2 | -3.1 |

| Transition State 2 (TS2) | +8.9 | +11.4 |

| Product Complex | -10.7 | -8.5 |

Note: This table is illustrative, showing how lower activation energies in the transition states for Pathway A would lead to the preferential formation of Product A.

The Diels-Alder reaction is a powerful method for forming six-membered rings by reacting a conjugated diene with a double bond (a dienophile). wikipedia.orgmasterorganicchemistry.com When the dienophile is part of a cyclic system, such as a cyclohexenamine, computational modeling helps predict the reaction's feasibility and stereochemical outcome. masterorganicchemistry.com

Quantum mechanical calculations, particularly using DFT with functionals like M06-2X, are employed to study these [4+2] cycloadditions. nih.gov A key aspect of this modeling is the analysis of the transition state geometry. The distortion/interaction model is a common framework used to analyze the results. nih.gov This model separates the activation energy into two components: the energy required to distort the reactants into their transition state geometries and the interaction energy between the distorted molecules.

Studies on cyclic dienes like cyclohexadiene show that their reactivity is influenced by the significant distortion energy required to achieve a synchronous transition state where both new carbon-carbon bonds form simultaneously. nih.gov Reactions that proceed through a more asynchronous or stepwise mechanism often have lower distortion energies and thus different reactivity patterns. nih.gov Computational models can calculate these energies, locate the transition states, and predict whether the reaction will favor an endo or exo product, providing critical insights for synthetic planning. wikipedia.orgmdpi.com

Conformational Analysis and Stereochemical Prediction

The three-dimensional shape, or conformation, of a molecule like (1S)-Cyclohex-3-en-1-amine is crucial to its reactivity and properties. Computational methods allow for a detailed exploration of the potential energy surface to identify the most stable conformations.

Density Functional Theory (DFT) is a widely used computational method for determining the stable conformations of molecules. mdpi.com The process involves optimizing the geometries of various possible conformers and calculating their relative energies. mdpi.com For this compound, a key conformational question is the orientation of the amine group, which can be in a pseudo-equatorial or pseudo-axial position on the half-chair conformation of the cyclohexene (B86901) ring.

The computational workflow typically starts by proposing several initial structures. These structures are then optimized using a specific DFT functional, such as B3LYP, and a basis set like 6-31G(d,p), to find the local energy minima on the potential energy surface. mdpi.com The absence of imaginary vibrational frequencies in the final calculation confirms that the optimized structure is a true minimum. mdpi.com By comparing the total energies of the different stable conformers, the most thermodynamically stable structure can be identified. mdpi.com These calculations can reveal that stability is often conferred by factors like intramolecular hydrogen bonds. mdpi.com

Table 2: Example of Calculated Relative Energies for this compound Conformers

| Conformer | Amine Group Orientation | Relative Energy (kcal/mol) | Predicted Population at 298 K |

| Conf-1 | Pseudo-Equatorial | 0.00 | 95.2% |

| Conf-2 | Pseudo-Axial | 2.15 | 4.8% |

Note: This table illustrates typical results from a DFT conformational analysis, where the lower energy of the pseudo-equatorial conformer makes it the most populated at room temperature.

In Silico Prediction in Derivative Research (e.g., ADMET for Drug-Like Properties)

In the development of new therapeutic agents, early assessment of a molecule's pharmacokinetic properties is vital. nih.gov In silico (computer-based) methods for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) have become indispensable tools in drug discovery, allowing for the rapid screening of large numbers of compounds. nih.govashdin.com

When designing derivatives of a lead compound like this compound, ADMET prediction can help prioritize which molecules to synthesize and test. mdpi.com Various web-based tools and software packages use quantitative structure-activity relationship (QSAR) models and other algorithms to predict key drug-like properties. nih.gov These predictions are based on the molecule's structure and include parameters such as:

Absorption: Evaluated through properties like water solubility, intestinal absorption, and cell permeability (e.g., Caco-2).

Distribution: Predicted by factors like plasma protein binding and the ability to cross the blood-brain barrier (CNS permeability). mdpi.com

Metabolism: Assessed by predicting interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.

Excretion: Related to the predicted clearance of the compound.

Toxicity: Includes predictions for mutagenicity (Ames test), carcinogenicity, hepatotoxicity, and acute oral toxicity (LD50). nih.gov

These tools also evaluate compliance with medicinal chemistry guidelines like Lipinski's Rule of Five, which helps assess the oral bioavailability of a potential drug. mdpi.com

Table 3: Sample In Silico ADMET Profile for a Hypothetical Derivative

| Property | Predicted Value | Assessment |

| Molecular Weight | 285.4 g/mol | Pass (Lipinski) |

| LogP | 2.8 | Pass (Lipinski) |

| H-bond Donors | 2 | Pass (Lipinski) |

| H-bond Acceptors | 4 | Pass (Lipinski) |

| GI Absorption | High | Favorable |

| CNS Permeability | Yes | Potential for CNS target |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interaction |

| Ames Mutagenicity | Non-mutagen | Low toxicity risk |

| Oral Toxicity Class | Class IV | Slightly toxic |

Future Research Directions and Emerging Avenues

Development of Novel and Sustainable Synthetic Routes

The demand for enantiomerically pure compounds in the pharmaceutical and fine chemical industries necessitates the development of synthetic routes that are not only efficient but also environmentally benign. nih.gov Future research will likely pivot from traditional chemical methods towards greener, more sustainable alternatives for synthesizing (1s)-Cyclohex-3-en-1-amine.

A significant area of focus is the application of biocatalysis. Engineered enzymes offer the potential for high stereoselectivity under mild, aqueous conditions, thereby reducing the environmental impact associated with conventional synthesis. nih.gov Key enzymatic strategies that are emerging include:

Transaminases (ATAs): These enzymes can catalyze the asymmetric synthesis of chiral amines from prochiral ketones. Future work will involve discovering or engineering novel ATAs with high selectivity for cyclohexenone precursors to yield this compound. researchgate.net

Ene-Reductases (EREDs) and Amine Dehydrogenases (AmDHs): Multi-enzyme cascade reactions present a powerful, one-pot strategy. A potential route involves the asymmetric reduction of a cyclohexadienone by an ERED, followed by reductive amination catalyzed by an AmDH to produce the desired chiral amine with high diastereomeric and enantiomeric excess. tudelft.nl

Monoamine Oxidases (MAOs): In combination with other catalytic processes, MAOs can be used in cyclic deracemization networks. For instance, a photoredox catalyst could reduce a cyclic imine to a racemic amine, while an engineered MAO selectively oxidizes the unwanted (1r)-enantiomer back to the imine, allowing the (1s)-enantiomer to accumulate. researchgate.netrsc.org

These biocatalytic routes align with the principles of green chemistry by minimizing waste and avoiding the use of heavy metals or harsh reagents. nih.govresearchgate.net

Exploration of New Catalytic Systems for Enhanced Enantioselectivity and Efficiency

Beyond biocatalysis, the exploration of novel chemocatalytic systems is a vibrant area of research aimed at improving the efficiency and enantioselectivity of synthetic routes to chiral cyclic amines.

Organocatalysis stands out as a metal-free alternative that is gaining significant traction. The development of new chiral Brønsted acids or hydrogen-bond catalysts could enable highly enantioselective allylations or other C-N bond-forming reactions to construct the cyclohexenylamine core. nih.gov For example, C2-symmetric bis(amidine) catalysts have been successfully used in the enantioselective synthesis of cyclic ureas from allylic amines, demonstrating the potential of organocatalysis to control stereochemistry in cyclization reactions. nih.govacs.org Organocascade catalysis, which combines different modes of catalyst activation (e.g., iminium and enamine catalysis) in a single sequence, offers another promising avenue for the rapid construction of stereochemically complex cyclic amines from simple starting materials. princeton.edu

Transition-metal catalysis continues to evolve, with a focus on developing more efficient and selective catalysts. Key future directions include:

Rhodium-Catalyzed Cycloadditions: Cationic rhodium(I) complexes with axially chiral phosphine (B1218219) ligands have been shown to catalyze asymmetric [2+2+2] cycloadditions to produce protected cyclohexenylamines. nih.gov Further development of ligands and reaction conditions could enhance the applicability of this method for the direct synthesis of this compound derivatives.

Synergistic Catalysis: The combination of two different catalytic systems, such as a copper catalyst and an amine organocatalyst, can enable novel transformations. Such synergistic approaches have been used to create chiral cyclohexenones, which are direct precursors to cyclohexenylamines. semanticscholar.org

Photoredox Catalysis: The merger of visible-light photoredox catalysis with enzymatic catalysis is an emerging frontier. This hybrid approach can create reaction networks that enable the light-driven asymmetric synthesis of amines with high enantiomeric excess. researchgate.netrsc.org

The table below summarizes some emerging catalytic strategies applicable to the synthesis of chiral cyclic amines.

| Catalytic Strategy | Catalyst Type | Potential Advantages |

| Biocatalysis | Transaminases, Ene-Reductases, Amine Dehydrogenases | High stereoselectivity, mild reaction conditions, sustainable. researchgate.nettudelft.nl |

| Organocatalysis | Chiral Brønsted Acids, Bis(amidines) | Metal-free, avoids toxic heavy metals, high enantioselectivity. nih.govnih.gov |

| Transition-Metal Catalysis | Rhodium, Copper | High efficiency, potential for novel transformations through synergistic and photoredox approaches. nih.govsemanticscholar.org |

Expansion of Applications in Diverse Chemical Synthesis Fields

Chiral amines are recognized as fundamental building blocks in a significant portion of commercial pharmaceuticals. nih.govnih.govnih.gov A primary direction for future research on this compound is its expanded use as a key intermediate in the synthesis of complex, high-value molecules, particularly new therapeutic agents. Its rigid, conformationally defined structure makes it an attractive scaffold for designing ligands that can interact specifically with biological targets like enzymes and receptors. juniperpublishers.com Researchers will likely explore the incorporation of the (1s)-cyclohex-3-enyl moiety into novel drug candidates for various diseases. researchgate.netmdpi.com

Furthermore, the utility of this compound and its derivatives as chiral auxiliaries is an area ripe for exploration. Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, after which they can be removed and potentially recovered. wikipedia.org The unique stereochemistry of this compound could be leveraged to control asymmetric transformations such as alkylations, aldol (B89426) reactions, or Diels-Alder reactions, providing a new tool for synthetic chemists. wikipedia.org

Advanced Spectroscopic and Analytical Techniques for Stereochemical Characterization

The unambiguous determination of the absolute stereochemistry of chiral molecules is crucial, particularly in pharmaceutical development where different enantiomers can have vastly different biological effects. nih.govamericanlaboratory.com While X-ray crystallography has been the traditional standard, it requires high-quality single crystals, which can be difficult to obtain. americanlaboratory.com Future research will increasingly rely on advanced solution-state spectroscopic techniques for the stereochemical characterization of this compound and its derivatives.

Vibrational Circular Dichroism (VCD) is emerging as a powerful alternative for determining absolute configuration. VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. wikipedia.org By comparing the experimental VCD spectrum of a molecule in solution with a spectrum predicted by ab initio or density functional theory (DFT) calculations, the absolute configuration can be reliably assigned without the need for crystallization. americanlaboratory.comspectroscopyeurope.comnih.gov This technique is particularly valuable as it provides structural information in the solution phase, which is often more relevant to the molecule's behavior in biological systems.

Electronic Circular Dichroism (ECD) , the counterpart to UV-Vis absorption spectroscopy, is another key technique. encyclopedia.pub ECD is highly sensitive to the three-dimensional structure of a molecule and can be used to assign absolute configuration, often by comparing experimental spectra to those of known compounds or to quantum-mechanical predictions. chiralabsxl.comsemanticscholar.org For molecules with multiple chromophores, exciton (B1674681) coupling theory can provide a definitive stereochemical assignment from the ECD spectrum. chiralabsxl.com

Nuclear Magnetic Resonance (NMR) Spectroscopy remains a cornerstone of structural analysis, and its application in stereochemical determination continues to advance. The use of chiral derivatizing agents (CDAs) is a prominent future direction. Reacting a racemic or enantiomerically enriched amine with a CDA, such as enantiopure 1,1'-bi-2-naphthol (B31242) (BINOL) and 2-formylphenylboronic acid, creates a mixture of diastereomers. researchgate.netnih.gov These diastereomers exhibit distinct signals in the ¹H NMR spectrum, and the ratio of their integration allows for a precise determination of the enantiomeric purity. researchgate.net Additionally, 2D NMR techniques like NOESY can provide through-space correlation data to help elucidate the relative stereochemistry and conformation of cyclic amine derivatives. wordpress.com

The following table compares these advanced analytical techniques.

| Technique | Principle | Key Application for this compound |

| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized IR light. wikipedia.org | Determination of absolute configuration in solution without crystallization. spectroscopyeurope.comnih.gov |

| Electronic Circular Dichroism (ECD) | Differential absorption of circularly polarized UV-Vis light. encyclopedia.pub | Assignment of absolute configuration and conformational analysis. chiralabsxl.comsemanticscholar.org |

| NMR with Chiral Derivatizing Agents | Formation of diastereomers with distinct NMR signals. researchgate.net | Precise measurement of enantiomeric purity. nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1s)-Cyclohex-3-en-1-amine, and how can enantiomeric purity be ensured?

- Methodology : A multi-step approach involving catalytic hydrogenation or reductive amination of cyclohexene derivatives is commonly employed. For stereochemical control, chiral auxiliaries or asymmetric catalysis (e.g., using Rh or Ru catalysts) can be applied. Post-synthesis, enantiomeric purity should be verified via chiral HPLC or polarimetry .

- Key Considerations : Monitor reaction intermediates using H NMR to track stereochemistry. Optimize solvent systems (e.g., ethanol/water mixtures) to minimize racemization .

Q. How can structural and functional group analysis be performed for this compound derivatives?

- Methodology : Use a combination of spectroscopic techniques:

- IR Spectroscopy : Identify amine (-NH) and alkene (C=C) stretches (e.g., 3350 cm for N-H, 1650 cm for C=C).

- H/C NMR : Assign signals for cyclohexene protons (δ 5.4–5.8 ppm) and amine protons (δ 1.2–2.0 ppm).

- Mass Spectrometry : Confirm molecular weight via ESI-MS or GC-MS .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Waste Disposal : Segregate amine-containing waste and neutralize with dilute acetic acid before disposal .

Advanced Research Questions

Q. How can conflicting thermodynamic data (e.g., boiling points, solubility) for this compound derivatives be resolved?

- Methodology :

- Reproducibility Checks : Validate measurements using standardized methods (e.g., ASTM distillation for boiling points).

- Statistical Analysis : Apply Grubbs’ test to identify outliers in datasets.

- Computational Validation : Compare experimental data with DFT-calculated properties (e.g., Gibbs free energy of solvation) .

- Example : Discrepancies in boiling points (e.g., 128–137°C in ) may arise from impurities; purify via fractional distillation and re-analyze .

Q. What strategies optimize the stereoselective synthesis of this compound under mild conditions?

- Methodology :

- Catalyst Screening : Test chiral ligands (e.g., BINAP, Salen) with transition metals (e.g., Pd, Ni) to enhance enantioselectivity.

- Solvent Effects : Use aprotic solvents (e.g., THF) to stabilize transition states.

- Kinetic Resolution : Employ enzymes (e.g., lipases) for dynamic kinetic resolution of intermediates .

Q. How can gas chromatography-mass spectrometry (GC-MS) parameters be tailored for quantifying trace this compound in complex mixtures?

- Methodology :

- Column Selection : Use a polar capillary column (e.g., DB-WAX) to resolve amine derivatives from non-polar contaminants.

- Temperature Programming : Start at 60°C (hold 2 min), ramp at 10°C/min to 250°C.

- Detection : Apply selected ion monitoring (SIM) for m/z 126 (base peak) and 83 (cyclohexene fragment) .

Q. What computational approaches predict the bioactivity of this compound analogs?

- Methodology :

- Molecular Docking : Use AutoDock Vina to simulate interactions with target receptors (e.g., amine transporters).

- QSAR Modeling : Develop regression models correlating substituent effects (e.g., Hammett σ values) with bioactivity.

- ADMET Prediction : Apply SwissADME to assess pharmacokinetic properties .

Data Management & Reproducibility

Q. How can researchers reconcile open-data sharing with proprietary constraints in studies involving this compound?

- Methodology :

- De-identification : Remove sensitive synthetic details (e.g., catalyst loadings) before publishing datasets.

- Controlled Access : Use repositories like Zenodo with embargo periods for proprietary data.

- Metadata Annotation : Include experimental conditions (e.g., temperature, solvent) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.